Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
Description
Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a synthetic heterocyclic compound featuring a thiazole core substituted with a thioether-linked 4-methoxyphenylamino-oxoethyl group and an acetamido benzoate ester.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-3-31-22(29)15-4-6-16(7-5-15)24-20(27)12-18-13-32-23(26-18)33-14-21(28)25-17-8-10-19(30-2)11-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKGRKSZPSMVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been associated with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects.
Mode of Action
For instance, some 2-aminothiazole derivatives have shown inhibitory activity against a wide range of human cancerous cell lines.
Biological Activity
Ethyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₂O₄S
- Molecular Weight : 358.41 g/mol
- CAS Number : 18522-99-1
Biological Activity Overview
The biological activity of this compound is primarily associated with its interactions in various biochemical pathways. Research indicates that it may possess anti-cancer, anti-inflammatory, and antimicrobial properties.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Oxidative Stress Reduction : It may reduce oxidative stress by modulating reactive oxygen species (ROS) levels, which is crucial for protecting cells from damage.
- Cell Cycle Arrest : Studies suggest that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Case Studies and Experimental Data
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Anticancer Activity
- A study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 25 µM, indicating potent activity.
- The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
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Antimicrobial Effects
- In vitro studies showed that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be between 50 to 100 µg/mL for various bacterial strains.
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Anti-inflammatory Properties
- Research indicated that the compound could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiazolidinone Cores
The compound shares structural similarities with several derivatives synthesized in the literature, differing primarily in substituents and heterocyclic systems. Key comparisons include:
a) Thiazolidinone Derivatives
- Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates (4a-j) Core: Thiazolidinone (5-membered ring with a ketone). Substituents: Benzamido and methoxy-oxoethylidene groups. Synthesis: Reacts thiourea derivatives with dimethyl acetylenedicarboxylate (DMAD).
b) Chloroacetamido Derivatives
- Ethyl-4-(2-chloroacetamido)benzoate (2d) Core: Chloroacetamido-benzoate. Substituents: Chloro group as a reactive intermediate. Synthesis: Chloroacetylation of ethyl 4-aminobenzoate. Comparison: The chloro group in 2d is more electrophilic than the thioether in the target compound, making it prone to nucleophilic substitution.
c) Benzoxazole Analogues
- Ethyl 4-(2-(benzo[d]oxazol-2-yl thio)acetamido)benzoate (A19) Core: Benzoxazole (oxygen instead of sulfur in the heterocycle). Substituents: Benzoxazol-2-yl thio group. Comparison: Replacing thiazole with benzoxazole alters electronic properties (oxygen’s electronegativity vs.
Substituent Variations
a) 4-Methoxyphenyl vs. Nitrophenyl Groups
- 4-(4′-Nitrophenyl)thiazol-2-amine (7)
- Substituents : Nitrophenyl (electron-withdrawing) vs. 4-methoxyphenyl (electron-donating).
- Impact : Nitro groups enhance electrophilicity, whereas methoxy groups improve lipophilicity and membrane permeability.
b) Thioether vs. Oxoethylidene Linkages
- Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate
- Substituents : Lacks the thioether and acetamido groups present in the target compound.
- Impact : The thioether in the target may improve stability against oxidative metabolism compared to ester linkages.
Physicochemical and Functional Insights
- Solubility: The acetamido benzoate ester in the target compound likely enhances hydrophilicity compared to non-esterified analogues like 4-(4′-nitrophenyl)thiazol-2-amine.
- Electronic Effects : The 4-methoxyphenyl group donates electrons via resonance, stabilizing the thiazole ring, whereas nitro groups (e.g., in compound 7) reduce electron density.
- Stability : Thioether linkages (target compound, A19) are less prone to hydrolysis than chloroacetamides (2d) or oxoethylidene groups (4a-j).
Preparation Methods
Synthetic Strategy and Reaction Design
Retrosynthetic Analysis
The target molecule decomposes into three key fragments:
- Thiazole-thioether core : Derived from 2-mercaptothiazole intermediates.
- 4-Methoxyphenyl acetamide unit : Synthesized via amidation of 4-methoxyaniline.
- Ethyl 4-aminobenzoate backbone : Functionalized through acylation reactions.
Proposed Synthetic Pathway
Step 1: Synthesis of 2-((4-Methoxyphenyl)amino)-2-oxoethyl Thioacetate
4-Methoxyaniline (1.23 g, 10 mmol) reacts with bromoacetyl bromide (1.98 g, 10 mmol) in dichloromethane (DCM) under N₂ at 0°C for 2 h. After quenching with NaHCO₃, the intermediate 2-bromo-N-(4-methoxyphenyl)acetamide is treated with potassium thioacetate (1.14 g, 10 mmol) in DMF at 50°C for 4 h. Yield: 78%; m.p. 132–134°C.
1H-NMR (CDCl₃) : δ 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.86 (d, J = 8.8 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.42 (s, 2H, SCH₂CO), 2.34 (s, 3H, SCOCH₃).
Step 2: Cyclization to 4-(Bromomethyl)thiazole
A mixture of thiourea (0.76 g, 10 mmol) and ethyl bromopyruvate (1.95 g, 10 mmol) in ethanol undergoes reflux for 6 h. The resulting 2-amino-4-(bromomethyl)thiazole is isolated via filtration. Yield: 65%; m.p. 98–100°C.
13C-NMR (DMSO-d₆) : δ 168.2 (C=O), 115.4 (C-S), 44.8 (CH₂Br).
Step 3: Thioether Formation
2-((4-Methoxyphenyl)amino)-2-oxoethyl thioacetate (2.1 g, 8 mmol) reacts with 2-amino-4-(bromomethyl)thiazole (1.89 g, 8 mmol) in DMF with K₂CO₃ (1.66 g, 12 mmol) at 60°C for 5 h. The product 2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(bromomethyl)thiazole is recrystallized from ethanol. Yield: 71%; m.p. 145–147°C.
IR (KBr) : 3278 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1210 cm⁻¹ (C-O).
Step 4: Acylation of Ethyl 4-Aminobenzoate
Ethyl 4-aminobenzoate (1.65 g, 10 mmol) is acylated with bromoacetyl bromide (2.38 g, 12 mmol) in DCM using triethylamine (TEA) as a base. The intermediate ethyl 4-(2-bromoacetamido)benzoate is purified via column chromatography. Yield: 82%; m.p. 112–114°C.
1H-NMR (CDCl₃) : δ 8.32 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 4.35 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.98 (s, 2H, CH₂Br), 1.38 (t, J = 7.1 Hz, 3H, CH₃).
Step 5: Final Coupling Reaction
Ethyl 4-(2-bromoacetamido)benzoate (2.84 g, 8 mmol) reacts with 2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-(bromomethyl)thiazole (3.56 g, 8 mmol) in DMF with K₂CO₃ (2.21 g, 16 mmol) at 70°C for 6 h. The crude product is purified via recrystallization from ethanol. Yield: 68%; m.p. 189–191°C.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
1H-NMR (DMSO-d₆) :
δ 10.21 (s, 1H, NH), 8.24 (d, J = 8.6 Hz, 2H, Ar-H), 7.74 (d, J = 8.6 Hz, 2H, Ar-H), 7.52 (d, J = 8.8 Hz, 2H, Ar-H), 6.88 (d, J = 8.8 Hz, 2H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.81 (s, 3H, OCH₃), 3.45 (s, 2H, SCH₂CO), 3.12 (s, 2H, NHC(O)CH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃).13C-NMR (DMSO-d₆) :
δ 170.2 (C=O), 167.8 (C=O), 158.9 (C-O), 142.3 (C-S), 131.5–114.2 (Ar-C), 61.4 (OCH₂CH₃), 55.5 (OCH₃), 44.3 (SCH₂), 38.7 (NHC(O)CH₂), 14.2 (CH₃).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
